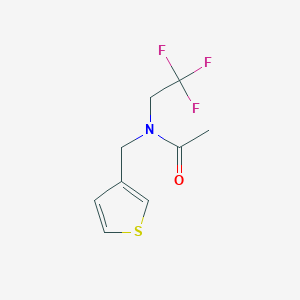

N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide, commonly known as TFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the acetamide family and is known for its unique properties that make it an ideal candidate for various research purposes.

Aplicaciones Científicas De Investigación

Optoelectronic Properties

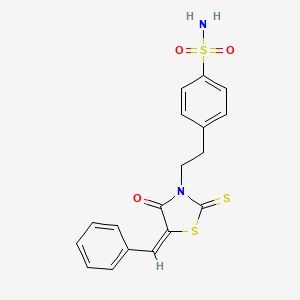

Research by Camurlu and Guven (2015) focused on the synthesis of thiazole-containing monomers, including a compound structurally similar to N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide, for use in optoelectronic applications. These monomers were polymerized to investigate their conducting properties and potential in optoelectronic devices. The study found that these polymers exhibit promising optical band gaps and switching times, making them suitable for use in electronic and photonic devices (Camurlu & Guven, 2015).

Corrosion Inhibition

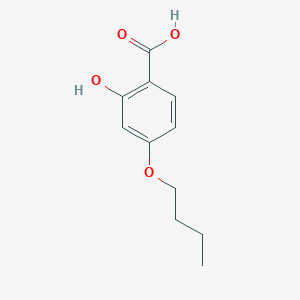

Daoud et al. (2014) synthesized a Schiff base related to N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide and investigated its effectiveness as a corrosion inhibitor for mild steel in acidic solutions. The compound showed excellent efficiency in preventing corrosion, highlighting its potential application in protecting metal surfaces (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Synthetic Chemistry and Drug Design

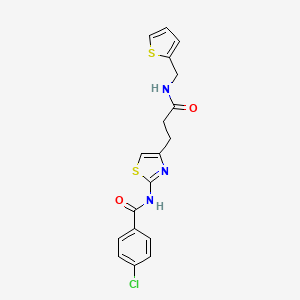

The synthesis and evaluation of thiophene derivatives for their potential in drug design and other biological applications have been a subject of interest. For instance, studies have explored the synthesis of thiophene and its derivatives for anticancer activities, enzyme inhibition, and molecular docking studies. These compounds have shown promise in various therapeutic areas, suggesting the versatility of thiophene-based structures in medicinal chemistry and drug development (Evren et al., 2019; Riaz et al., 2020).

Material Science

In material science, the synthesis of thiophene-based polymers has been explored for applications ranging from DNA-binding to the development of new materials with specific optoelectronic properties. For example, Carreon et al. (2014) synthesized a water-soluble cationic polythiophene derivative that shows potential as a theranostic gene delivery vehicle due to its ability to bind DNA efficiently (Carreon, Santos, Matson, & So, 2014).

Propiedades

IUPAC Name |

N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NOS/c1-7(14)13(6-9(10,11)12)4-8-2-3-15-5-8/h2-3,5H,4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZEMDBRQEVVHQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC1=CSC=C1)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2891079.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)methanesulfonamide](/img/structure/B2891083.png)